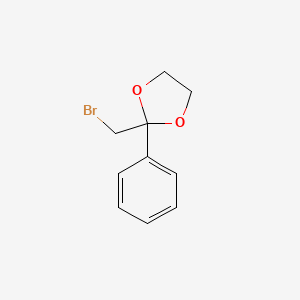

2-(Bromomethyl)-2-phenyl-1,3-dioxolane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRATOUBIPAKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303128 | |

| Record name | 2-(bromomethyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3418-21-1 | |

| Record name | 3418-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(bromomethyl)-2-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Synthetic Intermediate in Organic Chemistry

Direct Bromination Approaches

Direct bromination strategies commence with a substituted 1,3-dioxolane that already contains the core phenyl and dioxolane moieties. The bromomethyl group is then introduced by reacting a methyl-substituted precursor with a brominating agent.

Bromination of Substituted 1,3-Dioxolane Precursors

A key method for synthesizing analogs of this compound involves the direct bromination of a 2-methyl-2-aryl-1,3-dioxolane precursor. This approach is particularly effective when the starting acetal is readily accessible. The reaction typically involves the treatment of the 2-methyl substituted dioxolane with elemental bromine.

A detailed example of this methodology is the preparation of 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane. google.com In this process, the precursor, 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane, is reacted with bromine in the absence of a solvent. google.com The reaction temperature is maintained between 15-60 °C. google.com The hydrogen bromide gas generated during the reaction is removed from the mixture, often by purging with an inert gas like nitrogen or by applying a vacuum, to drive the reaction to completion. google.com This method has been shown to produce the desired brominated product in high purity and yield. google.com

The following table summarizes the results from various examples of this direct bromination process:

| Precursor | Brominating Agent | Reaction Temperature (°C) | Reaction Time | Product | Purity (%) | Yield (%) | Reference |

| 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane | Bromine | 22-41 | 35 min (addition) | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane | 95.4 | 97.3 | google.com |

| 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane | Bromine | up to 55 | 5 min (addition) | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane | 95.7 | 97.2 | google.com |

Regioselective Bromination Techniques Utilizing Catalysts

While direct bromination of an activated methyl group on the dioxolane ring is effective, achieving regioselectivity in more complex molecules can be a challenge. Catalytic methods for regioselective bromination are widely employed for various classes of organic compounds, although specific examples for 2-aryl-1,3-dioxolanes are not extensively documented in the reviewed literature. Generally, such techniques for other substrates often involve the use of a catalyst to direct the bromination to a specific position on an aromatic ring or an alkyl side chain. For instance, palladium catalysts have been used for the regioselective bromination of 3-phenyl-2H-benzo[b] chemicalbook.comechemi.comoxazin-2-ones using N-bromosuccinimide (NBS) as the bromine source. In these cases, a directing group on the substrate coordinates to the metal catalyst, which then delivers the bromine to a specific site. The application of similar catalytic strategies to achieve regioselective bromination on the phenyl ring of 2-phenyl-1,3-dioxolane (B1584986) derivatives could theoretically be explored, but direct evidence for this specific application is sparse.

Acetalization-Based Synthesis

Acetalization-based methods are a common and versatile approach for the synthesis of this compound. These routes involve the reaction of a ketone or an aldehyde precursor, which already contains the bromomethyl group, with a diol to form the 1,3-dioxolane ring.

Condensation of α-Bromoacetophenone with Ethylene (B1197577) Glycol

A direct and widely used method for the synthesis of this compound is the condensation of α-bromoacetophenone (also known as 2-bromo-1-phenylethanone) with ethylene glycol. echemi.com This reaction is an acid-catalyzed acetalization. Typically, a catalytic amount of a strong acid, such as p-toluenesulfonic acid, is used. echemi.com The reaction is often carried out in a solvent like toluene (B28343), which allows for the continuous removal of water formed during the reaction via a Dean-Stark apparatus. echemi.com This removal of water is crucial as it shifts the equilibrium towards the formation of the acetal product, thereby increasing the yield. echemi.com Following the reaction, the product is typically isolated by extraction and purified by recrystallization. echemi.com A reported procedure using this method achieved a 90% yield of the desired product. echemi.com

Acetal Formation from Aldehyde Precursors

While the target compound itself is derived from a ketone precursor (acetophenone), analogous 1,3-dioxolanes can be synthesized from aldehyde precursors. A relevant example is the synthesis of 2-bromomethyl-1,3-dioxolane (B1266232). chemicalbook.com This process involves first reacting acetaldehyde (B116499) with ethylene glycol to form the corresponding acetal, 2-methyl-1,3-dioxolane. chemicalbook.com This intermediate is then subjected to bromination. In a large-scale preparation, a mixture of ethylene glycol and freshly distilled acetaldehyde is stirred, followed by the dropwise addition of bromine at a controlled temperature of 0-3 °C. chemicalbook.com This method yields 2-bromomethyl-1,3-dioxolane in good yield (79.2%) and high purity (>95%). chemicalbook.com This two-step approach, involving acetal formation from an aldehyde followed by bromination, demonstrates a viable pathway for synthesizing bromomethyl-substituted dioxolanes.

Influence of Reaction Conditions and Catalysis on Yield and Selectivity

The efficiency of acetalization-based syntheses is highly dependent on the reaction conditions and the choice of catalyst. The primary role of the acid catalyst is to protonate the carbonyl oxygen of the ketone or aldehyde, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the diol.

A variety of acid catalysts can be employed for this transformation, including Brønsted acids like p-toluenesulfonic acid, methanesulfonic acid, sulfuric acid, and hydrochloric acid, as well as Lewis acids. google.comorganic-chemistry.org The choice of catalyst can impact the reaction rate and yield. For instance, in the synthesis of a (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane analog, methanesulfonic acid was used as the catalyst. google.com

The removal of water is a critical factor for achieving high yields in acetalization, as the reaction is reversible. echemi.com The most common method is azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene or benzene. organic-chemistry.org The temperature of the reaction is also important; refluxing conditions are often used to facilitate both the reaction rate and the removal of water. echemi.com

The following table provides a comparison of different catalytic systems and conditions for similar acetalization reactions:

| Ketone/Aldehyde Precursor | Diol | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| α-Bromoacetophenone | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark | 90 | echemi.com |

| 2-Bromo-1-(4-chlorophenyl)-ethanone | (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate | Methanesulfonic acid | Dichloromethane (B109758) | Not specified | 23.7 | google.com |

| 2-Bromo-1-(4-chlorophenyl)-ethanone | (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate | Methanesulfonic acid | None | Nitrogen bubbling | 64.8 | google.com |

| Acetaldehyde | Ethylene Glycol | (Followed by Bromine) | None | 0-3 °C (for bromination) | 79.2 | chemicalbook.com |

Multi-Step Synthetic Routes

Multi-step syntheses provide versatile and adaptable pathways to this compound and its derivatives, allowing for the construction of the molecule from readily available starting materials. These routes can be broadly categorized based on the key intermediates and the sequence of bond-forming reactions.

One synthetic approach involves the use of a vinyl dioxolane intermediate. This strategy hinges on the creation of a carbon-carbon double bond which is then subjected to a bromination reaction. A plausible pathway begins with the formation of a 2-phenyl-2-vinyl-1,3-dioxolane or a related 2-methylene-2-phenyl-1,3-dioxolane intermediate. This intermediate can be synthesized through various established methods, such as the Wittig reaction on the corresponding ketone precursor, 2-phenyl-1,3-dioxolan-2-one.

Once the vinyl dioxolane is obtained, the subsequent step is the addition of bromine across the double bond. This reaction typically proceeds by treating the vinyl dioxolane with a solution of bromine (Br₂) in an inert solvent like dichloromethane or carbon tetrachloride. researchgate.net This electrophilic addition can lead to the formation of a dibrominated intermediate. For instance, the reaction of 2-bromomethyl-2-vinyl-1,3-dioxolane with bromine yields 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane. researchgate.net A subsequent elimination reaction, if desired, could then be employed to generate the target bromomethyl compound, although the primary utility of this strategy lies in the functionalization of the vinyl group. This method offers a route to introduce bromine at a specific position adjacent to the dioxolane ring.

Table 1: Reaction Sequence via Vinyl Dioxolane Intermediate

| Step | Reactant | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Phenyl-1,3-dioxolan-2-one | Wittig Reagent (e.g., Ph₃P=CH₂) | 2-Methylene-2-phenyl-1,3-dioxolane | Creation of the vinyl intermediate |

| 2 | 2-Methylene-2-phenyl-1,3-dioxolane | Bromine (Br₂) | 2-(Bromomethyl)-2-(bromophenyl)-1,3-dioxolane | Bromination of the double bond |

Preparative Approaches from Substituted Benzaldehyde Derivatives

A more direct and widely employed set of methods for synthesizing this compound and its analogs begins with precursors derived from substituted benzaldehydes, such as acetophenones or phenacyl bromides (α-bromoacetophenones). These approaches can be divided into two main pathways:

Pathway A: Ketalization of a Pre-brominated Ketone

This approach involves the direct ketalization of 2-bromoacetophenone (phenacyl bromide) with ethylene glycol. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and driven to completion by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus. This method constructs the dioxolane ring around the pre-functionalized ketone, directly yielding the target molecule. A similar strategy has been successfully used for the synthesis of analogs like 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane from 2,4-dichloro-2-bromoacetophenone. google.com

Pathway B: Ketalization Followed by Bromination

Alternatively, the synthesis can begin with acetophenone, which is first converted into its corresponding dioxolane, 2-methyl-2-phenyl-1,3-dioxolane, by reaction with ethylene glycol under acidic conditions. google.com The key step in this pathway is the subsequent selective bromination of the methyl group. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). echemi.com This radical substitution reaction preferentially occurs at the benzylic position, replacing a hydrogen atom on the methyl group with a bromine atom to afford the final product. This two-step process allows for the use of more common starting materials like substituted acetophenones. google.com

Table 2: Comparison of Synthetic Approaches from Acetophenone Derivatives

| Parameter | Pathway A: Direct Ketalization | Pathway B: Ketalization then Bromination |

|---|---|---|

| Starting Material | 2-Bromoacetophenone | Acetophenone |

| Key Steps | 1. Acid-catalyzed ketalization with ethylene glycol. | 1. Acid-catalyzed ketalization with ethylene glycol. 2. Radical bromination of the methyl group. | | Key Reagents | Ethylene Glycol, p-TsOH | Ethylene Glycol, p-TsOH, NBS or DBDMH | | Intermediate | None | 2-Methyl-2-phenyl-1,3-dioxolane | | Advantages | More convergent (fewer steps). | Starts from a more accessible and stable material. |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, non-racemic derivatives of this compound introduces stereocenters into the molecule, which is of significant interest in asymmetric synthesis. The primary strategy for achieving stereoselectivity involves the use of chiral diols as starting materials.

In this approach, a prochiral ketone, such as 2-bromoacetophenone, is reacted with an enantiomerically pure diol. The chirality is transferred from the diol to the newly formed dioxolane ring. This reaction results in the formation of two diastereomers, as the planar ketone can be attacked from two different faces. The inherent steric and electronic properties of the chiral diol often lead to a preferential formation of one diastereomer over the other.

Commonly used chiral diols include those derived from natural sources like tartaric acid (e.g., (2R,3R)-butane-2,3-diol) or those prepared through asymmetric synthesis. nih.gov For example, reacting 2-bromoacetophenone with (2R,3R)-butane-2,3-diol would produce a mixture of (R)- and (S)-2-(bromomethyl)-2-phenyl-4,5-dimethyl-1,3-dioxolane diastereomers. These diastereomers possess different physical properties and can often be separated using techniques such as column chromatography or crystallization. This methodology is a cornerstone for creating stereodefined heterocyclic systems from prochiral carbonyl compounds. beilstein-journals.org

Table 3: Chiral Dioxolane Synthesis

| Prochiral Ketone | Chiral Diol Example | Product | Stereochemical Outcome |

|---|---|---|---|

| 2-Bromoacetophenone | (2R,3R)-Butane-2,3-diol | (2R/S,4R,5R)-2-(Bromomethyl)-4,5-dimethyl-2-phenyl-1,3-dioxolane | Diastereomeric mixture, potentially separable. |

| 2-Bromoacetophenone | (R)-Propane-1,2-diol | (2R/S,4R)-2-(Bromomethyl)-4-methyl-2-phenyl-1,3-dioxolane | Diastereomeric mixture, potentially separable. |

Reactivity and Mechanistic Investigations of 2 Bromomethyl 2 Phenyl 1,3 Dioxolane

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The C-Br bond in the bromomethyl group is highly polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to nucleophilic substitution reactions. These reactions are fundamental to the synthetic utility of the compound, allowing for the introduction of a wide array of functional groups.

The reaction of 2-(bromomethyl)-2-phenyl-1,3-dioxolane with nucleophiles typically proceeds via a nucleophilic substitution mechanism. As a primary alkyl halide, it is sterically accessible for an S(_N)2 pathway, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. However, the adjacent phenyl group and the quaternary carbon can provide some steric hindrance.

The electrophilic character of the methylene carbon is the cornerstone of its reactivity in alkylation reactions. In processes like the Friedel-Crafts alkylation, alkyl halides act as electrophiles to form new carbon-carbon bonds with aromatic rings. libretexts.orgorganic-chemistry.org Although direct Friedel-Crafts alkylation using this compound is not commonly reported, its inherent electrophilicity is exploited in reactions with various nucleophiles. The mechanism involves the attack of a nucleophile on the electron-deficient carbon atom, displacing the bromide ion. libretexts.org

In some cases, particularly with related structures containing heteroatoms like selenium, anchimeric assistance can occur where the heteroatom participates in the displacement of the leaving group, forming a cyclic intermediate. mdpi.com This can lead to unusual reactivity and regioselectivity. mdpi.com For this compound, while less pronounced than with heavier chalcogens, the ether oxygens of the dioxolane ring could potentially influence the reaction mechanism.

The electrophilic bromomethyl group readily reacts with a variety of nucleophiles. These reactions are typically conducted under basic conditions to deprotonate the nucleophile, enhancing its reactivity. For instance, related compounds like 2-bromomethyl-1,3-dioxolane (B1266232) are known to undergo nucleophilic substitution with alcohols and amines under alkaline conditions. guidechem.com

The versatility of this reaction allows for the synthesis of a wide range of derivatives. The reaction with amines yields amino compounds, reactions with thiols produce thioethers, and reactions with alcohols or alkoxides result in the formation of ethers.

| Nucleophile Type | Example Nucleophile | Reaction Product Structure | Product Class |

|---|---|---|---|

| Amine | R₂NH |  | Substituted Amine |

| Thiol | RSH |  | Thioether |

| Alcohol/Alkoxide | ROH / RO⁻ |  | Ether |

This table illustrates the general products formed from the reaction of this compound with different classes of nucleophiles.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as a valuable precursor in several key C-C bond-forming methodologies, including Grignard reactions and palladium-catalyzed cross-coupling reactions.

Grignard reagents are powerful nucleophiles widely used for creating carbon-carbon bonds. wikipedia.orgmnstate.edu The Grignard reagent of this compound can be prepared by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduechemi.com The reaction involves the insertion of magnesium into the carbon-bromine bond. alfredstate.edu

Formation of the Grignard Reagent: A general procedure involves activating magnesium turnings with agents like iodine or 1,2-dibromoethane. wikipedia.orgechemi.com A solution of this compound in THF is then added to the activated magnesium, initiating the formation of the organomagnesium compound. echemi.com

Once formed, this Grignard reagent, (2-phenyl-1,3-dioxolan-2-yl)methylmagnesium bromide, is a potent nucleophile. It can react with various electrophiles to form new C-C bonds. For example, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. wisc.edu

Applications of the Grignard Reagent:

Reaction with Aldehydes: Produces secondary alcohols.

Reaction with Ketones: Yields tertiary alcohols.

Reaction with Esters: Forms tertiary alcohols, with the addition of two equivalents of the Grignard reagent. mnstate.edu

Reaction with Carbon Dioxide: Results in the formation of a carboxylic acid after protonation. wisc.edu

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound can serve as the electrophilic partner in these reactions, coupling with organometallic reagents.

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is valued for its mild conditions and the low toxicity of the boron reagents. organic-chemistry.org While benzyl (B1604629) halides can be challenging substrates, appropriate choice of catalyst and conditions can facilitate the coupling. The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) would yield a diarylmethane derivative, where the methylene bridge connects the phenyl group of the dioxolane with the new aryl group. The catalytic cycle involves oxidative addition of the alkyl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to give the final product. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org The coupling of this compound with an organostannane (e.g., R-SnBu₃) would also form a new C-C bond. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgwiley-vch.de The main drawback of this method is the high toxicity of the tin compounds. organic-chemistry.orglibretexts.org

| Reaction Name | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst + Base | 2-(Arylmethyl)-2-phenyl-1,3-dioxolane |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(0) catalyst | 2-(Alkyl/Aryl-methyl)-2-phenyl-1,3-dioxolane |

This table summarizes key aspects of applying Suzuki and Stille cross-coupling reactions to this compound.

1,3-Dioxolane (B20135) Ring Transformations

The 1,3-dioxolane ring is an acetal (B89532), which primarily serves as a protecting group for the carbonyl functionality of the parent ketone, 2-bromoacetophenone (B140003). The stability and cleavage of this ring are its most significant transformations.

The dioxolane ring is stable to nucleophiles, bases, and reducing agents, which allows for extensive modification of the bromomethyl moiety without affecting the protected ketone. However, the ring is susceptible to cleavage under acidic conditions.

The most common transformation is acid-catalyzed hydrolysis. Treatment with aqueous acid (e.g., HCl, H₂SO₄) will cleave the acetal, regenerating the ketone and ethylene (B1197577) glycol. This deprotection step is often the final step in a synthetic sequence after the desired modifications have been made at the bromomethyl position.

Other transformations are less common but possible. For instance, oxidation of certain 1,3-dioxolanes can lead to the formation of esters under specific catalytic conditions. organic-chemistry.org However, for this compound, hydrolysis remains the most synthetically relevant transformation of the dioxolane ring.

Ring Opening Reactions and Associated Mechanisms

The 1,3-dioxolane ring is susceptible to cleavage under various conditions, often initiated by electrophilic attack or through nucleophilic substitution involving the bromomethyl group.

Ring-opening polymerization of dioxolanes can be initiated by cationic species. This process is known to be susceptible to cyclization of the polymer chains. The mechanism can proceed through an "Active Chain End" mechanism or an "Active Monomer" mechanism. Studies on 1,3-dioxolane polymerization have shown that factors such as monomer addition speed, catalyst to initiator ratio, and solvent can influence the reaction kinetics and the formation of cyclic byproducts. rsc.org While specific studies on the ring-opening polymerization of this compound are not extensively detailed in the provided results, the general principles of dioxolane polymerization apply.

The bromomethyl group can also facilitate ring opening. Intramolecular displacement of the bromide by one of the dioxolane oxygen atoms can lead to the formation of an oxonium ion intermediate, which is then susceptible to nucleophilic attack, resulting in a ring-opened product. The stability of the potential carbocation at the C2 position, enhanced by the phenyl group, can influence the facility of such reactions.

Hydrolysis and Transacetalization Studies

The hydrolysis of 2-phenyl-1,3-dioxolanes, which are structurally related to the compound of interest, has been investigated. The stability of the dioxolane ring towards hydrolysis is dependent on the pH of the medium. In acidic conditions, the mechanism typically involves protonation of one of the oxygen atoms, followed by ring cleavage to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to the corresponding diol and carbonyl compound.

Transacetalization, the exchange of the diol component of an acetal, is another important reaction. In the presence of another diol and an acid catalyst, this compound can undergo an equilibrium reaction to form a new dioxolane. This process is driven by the relative stability of the starting materials and products, as well as the reaction conditions. For instance, intramolecular transacetalization has been observed in polyhydroxy acetals, leading to the formation of conformationally restricted 1,3-dioxanes. mdpi.com

| Reaction Type | Conditions | Key Intermediates | Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid | Oxocarbenium ion | Bromoacetophenone, Ethylene glycol |

| Transacetalization | Diol, Acid catalyst | Oxocarbenium ion | New dioxolane, Ethylene glycol |

Rearrangement Reactions Involving the Dioxolane Core

Rearrangement reactions in organic chemistry involve a change in the connectivity of a molecule, often through the migration of a group. wikipedia.org While specific rearrangement reactions involving the intact this compound core are not extensively documented, related structures undergo rearrangements. For instance, the pinacol (B44631) rearrangement involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions, proceeding through a carbocation intermediate where an alkyl or aryl group migrates.

In the context of this compound, rearrangement could potentially be induced following a ring-opening event. The formation of a carbocation intermediate after ring cleavage could be followed by a 1,2-hydride or 1,2-phenyl shift, leading to a rearranged product. The driving force for such a rearrangement would be the formation of a more stable carbocation or a thermodynamically more stable final product.

Oxidation and Reduction Pathways of the Bromomethyl and Dioxolane Groups

The functional groups present in this compound offer distinct sites for oxidation and reduction reactions.

Oxidation:

The dioxolane ring itself is generally stable to many oxidizing agents. However, under harsh conditions, oxidation can lead to ring cleavage. More susceptible to oxidation is the bromomethyl group, though it is already at a relatively high oxidation state.

Reduction:

The bromomethyl group is readily reduced. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can replace the bromine atom with a hydrogen atom, yielding 2-methyl-2-phenyl-1,3-dioxolane. Catalytic hydrogenation using a palladium catalyst and a hydrogen source can also achieve this transformation.

The phenyl group can also be reduced under more vigorous hydrogenation conditions (e.g., high pressure and temperature with a rhodium or ruthenium catalyst) to a cyclohexyl group.

| Functional Group | Reaction | Reagents | Product |

| Bromomethyl | Reduction | LiAlH₄ or NaBH₄ | 2-Methyl-2-phenyl-1,3-dioxolane |

| Bromomethyl | Catalytic Hydrogenolysis | H₂, Pd/C | 2-Methyl-2-phenyl-1,3-dioxolane |

| Phenyl | Catalytic Hydrogenation | H₂, Rh/C or Ru/C (high pressure/temp) | 2-(Bromomethyl)-2-cyclohexyl-1,3-dioxolane |

Advanced Spectroscopic and Structural Elucidation of 2 Bromomethyl 2 Phenyl 1,3 Dioxolane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the electronic environment of hydrogen atoms within a molecule. For 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, the ¹H NMR spectrum provides distinct signals that correspond to the different sets of protons.

The protons of the phenyl group (C₆H₅) typically appear as a multiplet in the aromatic region, approximately between δ 7.34 and 7.53 ppm. echemi.com The four protons of the dioxolane ring (-OCH₂CH₂O-) are diastereotopic due to the chiral center at C2, and their signals manifest as complex multiplets in the range of δ 3.88-3.96 ppm and δ 4.17-4.25 ppm. echemi.com The bromomethyl group (-CH₂Br) protons are deshielded by the adjacent bromine atom and the quaternary carbon, resulting in a singlet at approximately δ 3.67 ppm. echemi.com

Table 1: ¹H NMR Chemical Shifts for this compound Data recorded in CDCl₃ solvent. echemi.com

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| -CH₂Br | 3.67 | Singlet (s) | 2H |

| -OCH₂CH₂O- | 3.88-3.96 | Multiplet (m) | 2H |

| -OCH₂CH₂O- | 4.17-4.25 | Multiplet (m) | 2H |

| C₆H₅ | 7.34-7.40 | Multiplet (m) | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

The carbon of the bromomethyl group (-CH₂Br) is found at approximately δ 38.4 ppm. echemi.com The two equivalent carbons of the dioxolane ring's ethylene (B1197577) bridge (-OCH₂CH₂O-) resonate at about δ 65.9 ppm. echemi.com The quaternary carbon of the dioxolane ring, bonded to the phenyl group, the bromomethyl group, and two oxygen atoms, appears significantly downfield at around δ 107.3 ppm due to the electronegative oxygen atoms. echemi.com The carbons of the phenyl ring produce a series of signals in the aromatic region (δ 126.1-139.7 ppm). echemi.com

Table 2: ¹³C NMR Chemical Shifts for this compound Data recorded in CDCl₃ solvent. echemi.com

| Carbon Group | Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Br | 38.4 |

| -OCH₂CH₂O- | 65.9 |

| -C(OCH₂CH₂O)- | 107.3 |

While 1D NMR provides fundamental structural data, advanced 2D NMR techniques are necessary to probe the stereochemistry and conformational dynamics of this compound derivatives. numberanalytics.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. longdom.org For this compound, COSY spectra would show correlations between the protons within the dioxolane ring, helping to assign their specific chemical shifts and confirm their connectivity. It would also show correlations among the protons on the phenyl ring. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its rotating-frame equivalent, ROESY, detect protons that are close in space, providing crucial information for stereochemical and conformational analysis. longdom.orgnih.gov Cross-peaks in a NOESY spectrum would reveal the spatial proximity between the protons of the phenyl group, the bromomethyl group, and the dioxolane ring. This data is vital for determining the preferred orientation of the substituents around the C2 carbon. Studies on analogous 1,3-dioxane (B1201747) systems have shown that the ring can exist in equilibrium between different chair conformations, and low-temperature NMR experiments can be used to determine the energy barrier for this interconversion. researchgate.net

Heteronuclear Correlation (HETCOR/HSQC/HMBC): These techniques establish correlations between protons and carbons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded C-H pairs, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations over two to three bonds. These experiments would unequivocally link the proton signals to their corresponding carbon atoms in the skeleton of the molecule, confirming the assignments made in the 1D spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to analyze the purity of this compound and to study its fragmentation behavior. The mass spectrum of the parent compound shows characteristic fragment ions that help confirm its structure. nih.gov

Upon electron impact ionization, the molecular ion [C₁₀H₁₁BrO₂]⁺ may undergo fragmentation through several pathways. Common fragmentation patterns for similar compounds involve the cleavage of bonds adjacent to functional groups to form stable carbocations. whitman.edu One of the most prominent fragments observed for this molecule is at a mass-to-charge ratio (m/z) of 105. nih.gov This peak corresponds to the stable benzoyl cation, [C₆H₅CO]⁺, which can be formed through rearrangement and fragmentation. Another significant fragment appears at m/z 149, likely corresponding to the [M-Br-CH₂O]⁺ fragment. nih.gov

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 149 | Phenyl-1,3-dioxolane cation | [C₉H₉O₂]⁺ |

| 163 | Loss of Br | [C₁₀H₁₁O₂]⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for the analysis of large molecules like polymers and dendrimers with minimal fragmentation. wpmucdn.com The bromomethyl group in this compound can serve as an initiating site for various polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), to create well-defined polymers or dendrons.

MALDI-TOF MS is invaluable for characterizing these macromolecular derivatives. nih.gov It can accurately determine the absolute molecular weight distribution of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). nih.gov The resulting spectrum would show a series of peaks, each corresponding to a polymer chain of a different length, separated by the mass of the repeating monomer unit. Crucially, the mass of each peak would also include the mass of the initiator fragment, confirming that the this compound derivative successfully initiated the polymerization. researchgate.net

Table 4: Hypothetical MALDI-TOF MS Data for a Polystyrene Derivative Initiated by this compound

| Peak (n = number of monomer units) | Calculated m/z |

|---|---|

| n = 10 | ~1205 |

| n = 11 | ~1309 |

| n = 12 | ~1413 |

| n = 13 | ~1517 |

| n = 14 | ~1621 |

| n = 15 | ~1725 |

Calculations assume a polystyrene monomer (104.15 g/mol ) and the initiator fragment [C₁₀H₁₁O₂] (163.2 g/mol ) plus a cationizing agent (e.g., Na⁺, 23 g/mol ).

X-ray Crystallography for Solid-State Structure Determination

Detailed research findings on 2-(dichloromethyl)-2-phenyl-1,3-dioxolane (B1653061) reveal specific crystallographic parameters that define its solid-state architecture. researchgate.net The compound was synthesized and its structure confirmed by X-ray diffraction, providing a clear picture of its molecular geometry. researchgate.net

The crystal structure was resolved using direct methods, leading to a final R-factor of 0.0419, which indicates a high degree of accuracy in the determined structure. researchgate.net Analysis of the crystal packing reveals the presence of extensive hydrogen bonding between hydrogen and oxygen atoms, which are significant intermolecular forces governing the supramolecular assembly. researchgate.net Notably, no significant π-π stacking interactions were observed in the crystal lattice of this particular derivative. researchgate.net

The crystallographic data for 2-(dichloromethyl)-2-phenyl-1,3-dioxolane is summarized in the interactive data table below.

Interactive Data Table: Crystallographic Data for 2-(Dichloromethyl)-2-phenyl-1,3-dioxolane

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.050(1) |

| b (Å) | 8.839(3) |

| c (Å) | 14.035(3) |

| α (°) | 81.16(2) |

| β (°) | 81.92(2) |

| γ (°) | 71.93(2) |

| Volume (ų) | 789.8(3) |

| Z | 1 |

| Calculated Density (g/cm³) | 1.762 |

| F(000) | 428 |

| µ (mm⁻¹) | 0.886 |

| Final R [I > 2σ(I)] | 0.0419 |

| wR (all data) | 0.1094 |

Researchers seeking crystallographic information for other derivatives can typically access these through specialized databases such as the Cambridge Crystallographic Data Centre (CCDC). acs.orgmdpi.comrsc.org These resources serve as a repository for crystallographic data and often provide free access to the information for academic and research purposes. rsc.org

Computational Chemistry and Theoretical Studies of 2 Bromomethyl 2 Phenyl 1,3 Dioxolane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-(bromomethyl)-2-phenyl-1,3-dioxolane. These calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The electronic structure is significantly influenced by the interplay of the phenyl ring, the dioxolane moiety, and the bromomethyl group. The phenyl group acts as an electron-withdrawing substituent, while the oxygen atoms of the dioxolane ring can participate in intramolecular interactions. The bromine atom, being highly electronegative, polarizes the C-Br bond, making the methylene (B1212753) carbon an electrophilic site.

Reactivity indices derived from DFT calculations, such as the Fukui functions and the global electrophilicity index, can quantify the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the calculated positive charge on the bromomethyl carbon indicates its propensity to react with nucleophiles. Furthermore, the possibility of anchimeric assistance from the dioxolane oxygen atoms in nucleophilic substitution reactions is a key area of investigation. This phenomenon, observed in related sulfur and selenium-containing heterocycles, involves the intramolecular participation of a neighboring group to stabilize a carbocationic intermediate, thereby accelerating the reaction rate. comporgchem.commdpi.com

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -8.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.9 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 7.6 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.1 D | B3LYP/6-311+G(d,p) |

| Mulliken Charge on C(bromomethyl) | +0.15 | B3LYP/6-311+G(d,p) |

| Mulliken Charge on Br | -0.20 | B3LYP/6-311+G(d,p) |

Conformation Analysis and Energetics of the Dioxolane Ring System

The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in various puckered conformations. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) forms. The presence of bulky substituents at the C2 position, such as the phenyl and bromomethyl groups in the title compound, significantly influences the conformational preference and the energy barrier to interconversion between different conformers.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to determine the relative energies of these conformers and the transition states that separate them. For substituted 1,3-dioxolanes, the substituents can adopt pseudo-axial or pseudo-equatorial positions, leading to different steric and electronic interactions that dictate the most stable conformation. acs.org The phenyl group, due to its size, is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain.

The energetics of the ring system, including the puckering amplitude and phase, can be quantitatively described using the Cremer-Pople puckering parameters. researchgate.net These parameters provide a detailed map of the conformational potential energy surface of the ring.

Table 2: Relative Energies of Dioxolane Ring Conformations (Illustrative Data)

| Conformer | Puckering Type | Dihedral Angle (O1-C2-O3-C4) | Relative Energy (kcal/mol) |

| A | Envelope (C2-endo) | 15° | 0.0 |

| B | Twist (C2-C3) | 25° | 1.2 |

| C | Envelope (O1-exo) | -10° | 2.5 |

Note: This data is illustrative, representing a hypothetical conformational landscape for a substituted dioxolane. The actual values for this compound would require specific computational studies.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving this compound requires the modeling of reaction pathways and the characterization of transition states. Computational chemistry allows for the exploration of potential energy surfaces, identifying the lowest energy paths from reactants to products.

A key reaction of this compound is nucleophilic substitution at the bromomethyl carbon. Theoretical modeling can help to distinguish between different possible mechanisms, such as a direct S_N2 displacement or a pathway involving a cationic intermediate stabilized by anchimeric assistance from the dioxolane oxygens (an S_N1-like mechanism). In the latter case, the oxygen atom would act as an internal nucleophile, displacing the bromide ion to form a tricyclic oxonium ion intermediate. Subsequent attack by an external nucleophile would then lead to the final product.

The structures and energies of transition states for these pathways can be calculated using various quantum chemical methods. The activation energy, determined from the energy difference between the reactants and the transition state, provides a theoretical prediction of the reaction rate. For example, in a study of a similar compound, 2-bromomethyl-1,3-thiaselenole, DFT calculations were used to map out the reaction pathway and identify the key transition states involved in its nucleophilic substitution reactions. mdpi.com

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction (Illustrative Data)

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) |

| S_N2 Pathway | Trigonal bipyramidal | 22.5 |

| Anchimeric Assistance Pathway | Tricyclic oxonium-like | 18.0 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from reaction pathway modeling. The favorability of one pathway over another is highly dependent on the specific reactants and reaction conditions.

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. For this compound, methods such as DFT can be used to calculate theoretical NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra. researchgate.netnih.govresearchgate.net

The calculated NMR chemical shifts are often in good agreement with experimental values, especially when appropriate levels of theory and basis sets are used, and can help in the assignment of complex spectra. sci-hub.se Similarly, the prediction of vibrational frequencies can assist in the interpretation of experimental IR and Raman spectra, allowing for the identification of characteristic vibrational modes associated with the phenyl, dioxolane, and bromomethyl groups. researchgate.net

Furthermore, computational methods can generate reactivity profiles, such as Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show a negative potential around the oxygen atoms and the phenyl ring's pi system, and a positive potential around the hydrogen atoms and, most notably, the region near the bromomethyl carbon, confirming its electrophilic character.

Table 4: Predicted ¹³C NMR Chemical Shifts (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (dioxolane) | 108.5 |

| C4, C5 (dioxolane) | 65.2 |

| C(bromomethyl) | 38.9 |

| C(ipso-phenyl) | 139.0 |

| C(ortho-phenyl) | 128.5 |

| C(meta-phenyl) | 129.8 |

| C(para-phenyl) | 128.9 |

Note: This data is illustrative and based on typical chemical shifts for similar structural motifs. Precise prediction requires specific calculations for the target molecule.

Synthetic Utility and Applications of 2 Bromomethyl 2 Phenyl 1,3 Dioxolane in Complex Molecule Synthesis

Building Block in Heterocyclic Compound Synthesis

The dual functionality of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane makes it a valuable precursor for synthesizing heterocyclic structures. The reactive alkyl bromide handle allows for the initial tethering of the molecule to a suitable scaffold, while the dioxolane moiety can either remain as a structural feature in the final product or be deprotected in a later step to reveal a reactive carbonyl group for subsequent cyclization reactions.

Formation of Substituted Dioxolanes

The 1,3-dioxolane (B20135) ring is a common structural motif found in numerous biologically active compounds and is widely employed as a protecting group for aldehydes and ketones in multi-step syntheses. nih.govresearchgate.net this compound is itself a stable substituted dioxolane. Its primary utility in this context is not to form other simple dioxolanes, but to be incorporated as a complete unit into more complex molecules. The reactive bromomethyl group serves as a handle for alkylation reactions, allowing the entire phenyl-dioxolane-methyl structure to be appended to a substrate. This strategy is crucial in syntheses where a masked carbonyl group is required at a specific position, which can be unveiled under acidic conditions later in the synthetic sequence. Many biologically active compounds containing the 1,3-dioxolane structure have been synthesized, exhibiting a broad spectrum of activities including antifungal, antibacterial, and antineoplastic properties. nih.gov

Construction of 1,4-Benzoxazepine (BZO) Compounds

While direct literature examples detailing the use of this compound in the synthesis of 1,4-benzoxazepines are not prominent, its structure is well-suited for such applications based on established synthetic principles. A plausible synthetic route involves the selective N-alkylation of a 2-aminophenol (B121084) with this compound. umich.eduresearchgate.net This initial substitution reaction would be followed by subsequent intramolecular steps to form the seven-membered benzoxazepine ring. The dioxolane moiety could be hydrolyzed to reveal the aldehyde, which could then participate in an intramolecular condensation or reductive amination to complete the cyclization. Benzoxazepine derivatives are of significant interest due to their wide range of pharmacological activities, including anticonvulsant properties. nih.gov

Table 1: Plausible Reaction Steps for 1,4-Benzoxazepine Synthesis

| Step | Reaction Type | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | N-Alkylation | 2-Aminophenol, this compound | N-((2-phenyl-1,3-dioxolan-2-yl)methyl)aminophenol | C-N bond formation to tether the building block. umich.edu |

| 2 | Hydrolysis | Intermediate from Step 1, Acid catalyst (e.g., HCl) | 2-(((2-hydroxyphenyl)amino)methyl)benzaldehyde | Deprotection of the masked aldehyde. |

| 3 | Cyclization | Intermediate from Step 2 | Dihydro-1,4-benzoxazepine derivative | Formation of the seven-membered heterocyclic ring. |

Precursor for Carbonyl-Masked Reagents

The dioxolane group in this compound is a classic protecting group for an aldehyde, masking its reactivity. This allows the bromomethyl group to be transformed into various nucleophilic reagents, which can then be used to build larger carbon skeletons.

Synthesis of α,β-Unsaturated Aldehydes

The synthesis of α,β-unsaturated aldehydes can be envisioned using this compound via a Wittig-type reaction. organic-chemistry.orgmasterorganicchemistry.com This well-established olefination method involves the reaction of an aldehyde or ketone with a phosphorus ylide. organic-chemistry.org The synthesis would proceed in three main stages:

Phosphonium (B103445) Salt Formation: Reaction of this compound with a phosphine, typically triphenylphosphine, via an SN2 reaction to form the corresponding phosphonium salt. masterorganicchemistry.com

Ylide Generation: Treatment of the phosphonium salt with a strong base, such as n-butyllithium, to deprotonate the carbon adjacent to the phosphorus, yielding a phosphonium ylide. masterorganicchemistry.com This ylide is a stabilized carbanion containing a masked aldehyde.

Wittig Reaction and Deprotection: The ylide is then reacted with a suitable aldehyde (R-CHO). This forms an alkene while preserving the dioxolane ring. Subsequent acidic hydrolysis of the dioxolane unmasks the protected carbonyl, yielding the final α,β-unsaturated aldehyde. organic-chemistry.org

This multi-step approach allows for the controlled construction of complex unsaturated aldehydes, which are valuable intermediates in organic synthesis. mdpi.comnih.gov

Preparation of 1,4-Aldehyde Monoacetals

The compound this compound is an excellent electrophile for the alkylation of enolates, providing a direct route to 1,4-dicarbonyl monoacetals (specifically, 1,4-aldehyde monoacetals). libretexts.org The alkylation of metal enolates is a powerful C-C bond-forming reaction. uwo.ca The process involves the reaction of a nucleophilic enolate ion with the electrophilic alkyl halide in an SN2 reaction. libretexts.org

In this application, an enolate is first generated from a ketone or ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent. libretexts.org The resulting enolate is then treated with this compound. The enolate attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a new carbon-carbon bond. The product of this reaction is a 1,4-keto-acetal or a 1,4-ester-acetal, which are versatile intermediates for further transformations. uwo.ca

Table 2: Synthesis of 1,4-Dicarbonyl Precursors via Enolate Alkylation

| Enolate Source | Base | Electrophile | Product Class |

|---|---|---|---|

| Ketone (e.g., Cyclohexanone) | LDA | This compound | 1,4-Keto-acetal |

| Ester (e.g., Ethyl Acetate) | LDA | This compound | 1,4-Ester-acetal |

Role in the Synthesis of Bioactive Molecules

The 1,3-dioxolane scaffold is a key structural element in a variety of molecules exhibiting biological activity. nih.gov Many synthetic compounds containing this ring system have been found to possess significant antibacterial and antifungal properties. nih.gov The utility of bromo-dioxolane derivatives as intermediates in the synthesis of bioactive agents is documented. For instance, the related compound 2-Bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane serves as a known intermediate for the production of fungicides derived from 1,2,4-triazole (B32235) and imidazole (B134444). google.com

Given the established biological relevance of the dioxolane core, this compound represents a valuable building block for introducing the phenyl-acetal moiety into new chemical entities during drug discovery and development. Its ability to participate in a wide range of C-C and C-N bond-forming reactions allows for the synthesis of diverse molecular libraries for screening for potential therapeutic applications, including antimicrobial and anticancer agents. nih.govmdpi.com

Intermediates in Pharmaceutical Agent Development (e.g., Mitratapide)

The 1,3-dioxolane moiety is a recurring structural motif in numerous pharmaceutical agents due to its ability to act as a bioisostere for other functional groups and to improve the pharmacokinetic properties of a drug candidate. While the direct role of this compound as a key intermediate in the synthesis of the veterinary drug Mitratapide is not extensively detailed in publicly available literature, its structural components are emblematic of the types of building blocks used in the development of complex pharmaceutical agents. The dioxolane group serves as a protected form of a ketone, which can be deprotected under specific conditions to reveal the carbonyl group for further reactions. The bromomethyl group is a potent electrophile, allowing for the facile introduction of the entire phenyl-dioxolane-methyl moiety into a larger molecule through nucleophilic substitution reactions. This strategic utility makes it a valuable intermediate for constructing the carbon skeleton of intricate drug molecules.

Scaffolds for Agrochemical Synthesis

In the field of agrochemical research, this compound and its analogs are employed as scaffolds for the synthesis of novel pesticides and plant growth regulators. A closely related compound, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane, has been identified as an intermediate in the production of fungicides and plant growth regulators based on 1,2,4-triazole and imidazole derivatives. google.com The synthesis involves the reaction of the bromomethyl dioxolane with these nitrogen-containing heterocycles. This highlights the utility of the bromomethyl group for linking the dioxolane scaffold to a pharmacologically active moiety. The phenyl group can also be substituted with various functional groups to modulate the biological activity and physical properties of the final agrochemical product.

Derivatization for Potential Antimicrobial and Anticancer Properties

Research into the biological activities of 1,3-dioxolane derivatives has revealed their potential as antimicrobial and anticancer agents. nih.gov Notably, this compound has been identified as a naturally occurring bioactive compound in a marine strain, and other natural dioxolide derivatives have demonstrated antimicrobial properties against various pathogens. researchgate.netresearchgate.net

The reactive nature of the bromomethyl group allows for the synthesis of a wide array of derivatives. By reacting this compound with different nucleophiles, researchers can introduce new functional groups, leading to novel compounds with potentially enhanced biological activities. Studies on other bromomethylated heterocyclic compounds have shown that such derivatization can lead to significant antibacterial and antifungal properties. nih.govdoi.org For instance, the introduction of moieties like triazoles, amides, or other heterocyclic rings can modulate the compound's interaction with biological targets.

While extensive studies on the anticancer properties of derivatives of this specific compound are not widely reported, the general class of 1,3-dioxolanes has been investigated for anticancer activity. nih.govmdpi.comejmo.orgmdpi.com The derivatization of this compound provides a pathway to new chemical entities that could be screened for their efficacy against various cancer cell lines.

Below is a table summarizing the antimicrobial activity of some 1,3-dioxolane derivatives against selected microorganisms, illustrating the potential of this class of compounds.

| Microorganism | Compound Class | Observed Activity (MIC µg/mL) |

| Staphylococcus aureus | Chiral and Racemic 1,3-Dioxolanes | 625–1250 |

| Staphylococcus epidermidis | Chiral and Racemic 1,3-Dioxolanes | Active |

| Enterococcus faecalis | Chiral and Racemic 1,3-Dioxolanes | 625 |

| Pseudomonas aeruginosa | Chiral and Racemic 1,3-Dioxolanes | Active |

| Candida albicans | Chiral and Racemic 1,3-Dioxolanes | Active |

| Data derived from studies on various synthesized 1,3-dioxolane derivatives. nih.gov |

Precursors for CRTh2 Antagonists

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) is a G protein-coupled receptor that mediates the pro-inflammatory effects of prostaglandin (B15479496) D2. As such, it is a significant target for the development of drugs to treat allergic diseases like asthma. The synthesis of CRTh2 antagonists often involves multi-step processes requiring versatile chemical intermediates. nih.govnih.gov While a direct, documented application of this compound as a precursor in the synthesis of currently known CRTh2 antagonists is not prominent in the literature, its chemical functionalities suggest its potential as a useful building block. The ability to introduce a protected ketone and a phenyl ring via the reactive bromomethyl handle could be strategically employed in the design and synthesis of novel CRTh2 antagonist scaffolds.

Applications in Polymer Chemistry and Material Science

In addition to its applications in the synthesis of small molecules, this compound holds potential in the realm of polymer chemistry and material science.

Monomer for Functionalized Polymer Synthesis

The development of functionalized polymers is a key area of materials science, aiming to create macromolecules with tailored properties and applications. asiaresearchnews.com While direct polymerization of this compound has not been extensively reported, its structure suggests potential utility as a functional monomer. The bromomethyl group can act as an initiating site for certain types of polymerization, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymer chains. Alternatively, it can be incorporated into a polymer backbone and serve as a site for post-polymerization modification, enabling the introduction of a wide range of functional groups onto the polymer chain.

Role in Radical Ring Opening Polymerization (rROP)

Radical ring-opening polymerization (rROP) is a powerful technique for synthesizing polymers with functional groups, such as esters, in the polymer backbone, which can impart biodegradability. rsc.orgcmu.edudiva-portal.org Cyclic ketene (B1206846) acetals are a common class of monomers used in rROP. A closely related compound, 2-methylene-4-phenyl-1,3-dioxolane, is known to undergo efficient radical ring-opening polymerization. researchgate.net This monomer can be synthesized from 2-chloromethyl-4-phenyl-1,3-dioxolane through a dehydrochlorination reaction. researchgate.net Given the similar reactivity of bromo- and chloro- derivatives, it is plausible that this compound could serve as a precursor to a similar methylene-dioxolane monomer, which could then be used in rROP to create functional polyesters. This synthetic route offers a pathway to novel biodegradable materials derived from this versatile compound.

Design and Synthesis of Complex Architectures and Mimetics

The inherent structural features of this compound, namely the reactive bromomethyl group and the stable 1,3-dioxolane moiety protecting a carbonyl group, make it a valuable tool for synthetic chemists. The phenyl substituent further modulates its reactivity and imparts specific steric and electronic properties to the target molecules.

Preparation of Supported Dendrons and Dendritic Structures

Dendrons and dendritic polymers are highly branched, well-defined macromolecules with a vast range of applications, including drug delivery, catalysis, and materials science. The synthesis of these structures often relies on the use of multifunctional building blocks that can be iteratively coupled to create successive generations of branches.

While the specific use of this compound in the synthesis of supported dendrons and dendritic structures is not extensively documented in the current scientific literature, its chemical functionalities suggest a potential utility in this area. The bromomethyl group can readily undergo nucleophilic substitution reactions, allowing for its attachment to a core molecule or a growing dendron. Subsequent deprotection of the 1,3-dioxolane group would unmask a reactive carbonyl functional group, which could then be used for further branching or for the introduction of surface functionalities.

Despite this theoretical potential, there is a lack of specific examples in published research demonstrating the application of this compound as a primary building block for the construction of dendritic structures. Further research would be required to explore and establish its practical utility in this synthetic context.

Synthesis of Carbohydrate Mimetics

Carbohydrate mimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are of significant interest in medicinal chemistry as they can overcome some of the limitations of natural carbohydrates, such as enzymatic degradation and poor bioavailability. The synthesis of these complex molecules often requires chiral building blocks and stereocontrolled reaction pathways.

The utility of phenyl-substituted 1,3-dioxolane moieties, closely related to this compound, has been demonstrated in the synthesis of novel carbohydrate mimetics. Research has shown that a p-bromophenyl-1,3-dioxolane unit can be effectively incorporated into complex heterocyclic systems that serve as precursors to aminopyran-based carbohydrate mimetics. beilstein-journals.org

In a key synthetic strategy, a D-isoascorbic acid-derived nitrone containing a p-bromophenyl-1,3-dioxolane moiety undergoes a stereoselective [3+3] cyclization with a lithiated allene (B1206475) to form a 1,2-oxazine derivative. beilstein-journals.org This oxazine (B8389632) can then be subjected to a Lewis acid-induced rearrangement to yield a bicyclic ketone, which serves as a protected amino sugar analogue. beilstein-journals.org The p-bromophenyl group in these intermediates is particularly useful as it allows for further structural elaboration through transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce additional complexity and create, for example, rigid p-terphenyl-linked divalent carbohydrate mimetics. beilstein-journals.org

The general synthetic approach is outlined in the following table:

| Step | Reaction | Key Reagents and Conditions | Product Type |

| 1 | Formation of a p-bromophenyl-1,3-dioxolane containing nitrone | D-isoascorbic acid derivative, p-bromobenzaldehyde dimethyl acetal (B89532), Lewis acid | Chiral nitrone building block |

| 2 | Stereoselective [3+3] Cyclization | Lithiated (trimethylsilyl)ethoxyallene | 1,2-Oxazine derivative |

| 3 | Lewis Acid-Induced Rearrangement | Lewis Acid (e.g., TMSOTf) | Bicyclic ketone (protected amino sugar analogue) |

| 4 | Further Functionalization (e.g., Suzuki Coupling) | Palladium catalyst, boronic acids/esters | Complex carbohydrate mimetics |

This established methodology highlights the potential of this compound as a valuable precursor for the synthesis of a diverse range of carbohydrate mimetics. The bromomethyl group offers a reactive handle for initial coupling reactions, while the phenyl-dioxolane core provides the necessary stereochemical information and a scaffold for further synthetic transformations.

The following table details key intermediates and their synthetic utility in the context of carbohydrate mimetic synthesis, drawing a parallel to the potential application of this compound.

| Intermediate | Structure | Synthetic Utility |

| p-Bromophenyl-1,3-dioxolane Nitrone | A chiral nitrone incorporating the dioxolane moiety | Key building block for stereoselective cyclization reactions. |

| 1,2-Oxazine Derivative | A heterocyclic system formed from the cyclization | Precursor to rearranged bicyclic structures. |

| Bicyclic Ketone | A protected amino sugar analogue | A versatile intermediate for further functionalization and deprotection to yield the final carbohydrate mimetic. |

By leveraging the reactivity of the bromomethyl group for initial fragment coupling and the inherent stereochemistry of the dioxolane ring derived from a chiral pool starting material, this compound stands as a promising building block for the stereoselective synthesis of complex and biologically relevant carbohydrate mimetics.

Emerging Research Directions and Future Perspectives

Catalytic Applications and Supramolecular Chemistry

While direct catalytic applications of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane are not yet extensively documented, its structural motifs suggest significant potential. The dioxolane core is a key feature in various chiral ligands and catalysts. The development of derivatives of this compound could lead to novel ligands for asymmetric catalysis. For instance, substitution of the bromine with coordinating groups could yield bidentate or tridentate ligands capable of complexing with transition metals.

In the realm of supramolecular chemistry, the phenyl group of the molecule can participate in π-π stacking interactions, a fundamental force in the self-assembly of complex architectures. Research into the synthesis of larger molecules incorporating the 2-phenyl-1,3-dioxolane (B1584986) moiety could lead to the development of new host-guest systems, molecular sensors, or functional materials. The controlled arrangement of these molecules could create organized structures with unique photophysical or electronic properties.

Advanced Stereochemical Control and Asymmetric Transformations

The stereoselective synthesis of substituted 1,3-dioxolanes is an area of active research. mdpi.com For this compound, the chiral centers can be introduced either at the 4- and 5-positions of the dioxolane ring by using chiral diols during synthesis, or potentially through asymmetric transformations at the bromomethyl group.

Future research is likely to focus on the development of catalytic asymmetric methods to synthesize enantiomerically pure derivatives of this compound. Such methods could involve the use of chiral catalysts for the acetalization step or for subsequent modifications of the molecule. The ability to control the stereochemistry of this compound is crucial for its potential application in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. nih.gov

| Area of Focus | Key Objectives | Potential Methodologies |

|---|---|---|

| Asymmetric Synthesis | Preparation of enantiomerically pure this compound | Use of chiral diols, asymmetric catalysis |

| Diastereoselective Reactions | Control of relative stereochemistry in derivatives | Substrate-controlled and reagent-controlled transformations |

| Chiral Ligand Development | Synthesis of novel chiral ligands for asymmetric catalysis | Functionalization of the dioxolane scaffold |

Green Chemistry Approaches in Synthesis and Process Optimization

The principles of green chemistry are increasingly important in chemical synthesis. rsc.org For this compound, greener synthetic routes are being explored. Traditional methods for acetal (B89532) formation often use stoichiometric amounts of acid catalysts and require the removal of water. Greener alternatives include the use of solid acid catalysts, which can be easily recovered and reused, and solvent-free reaction conditions. researchgate.netresearchgate.net

The bromination step also presents opportunities for green process optimization. The use of safer brominating agents and the reduction of hazardous waste are key considerations. Future research will likely focus on developing catalytic bromination methods and utilizing flow chemistry to improve the safety and efficiency of the synthesis. The use of bio-based solvents and renewable starting materials is another promising avenue for making the production of this compound more sustainable. rsc.org

Exploration of Novel Reactivities and Unprecedented Transformations

The bifunctional nature of this compound, with its electrophilic bromomethyl group and the stable dioxolane ring, allows for a wide range of chemical transformations. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups.

Future research will likely explore unprecedented transformations of this molecule. This could include radical-mediated reactions at the bromomethyl position, or the development of novel ring-opening reactions of the dioxolane moiety under specific conditions. The interaction between the phenyl group and the reactive center could also lead to interesting and unexpected chemical behavior. The exploration of its reactivity with organometallic reagents could also open up new synthetic pathways.

Continued Research into Therapeutic Potential and Drug Discovery Targets

The 1,3-dioxolane (B20135) scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, and anticancer activities. nih.govresearchgate.net While the specific therapeutic potential of this compound has not been extensively studied, its structure makes it an attractive starting point for the synthesis of new drug candidates.

The lipophilic phenyl group and the reactive bromomethyl handle provide opportunities for the synthesis of a diverse library of derivatives for biological screening. For instance, the compound can be used as a building block to create molecules that mimic the structure of naturally occurring bioactive compounds. Research has shown that some 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives can act as effective modulators to overcome multidrug resistance in cancer cells. nih.gov This suggests that derivatives of this compound could be investigated for similar activities. Continued research in this area will involve the synthesis of new analogues and their evaluation against a variety of drug discovery targets.

| Therapeutic Area | Reported Activity of 1,3-Dioxolane Derivatives | Potential for this compound |

|---|---|---|

| Infectious Diseases | Antibacterial and antifungal activity. nih.gov | Serves as a scaffold for novel antimicrobial agents. |

| Oncology | Anticancer properties and modulation of multidrug resistance. nih.gov | Potential precursor for new anticancer drugs. |

| Neurology | Analgesic, anti-inflammatory, and anticonvulsant activities. ontosight.ai | Derivatives could be explored for neurological disorders. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed acetal formation. For example, Corey's method involves refluxing a mixture of ethylene glycol, benzene, and p-toluenesulfonic acid with a brominated precursor (e.g., 2-methyl-1,3-dithiane derivatives) to form the dioxolane ring . Optimization includes adjusting reaction time (e.g., 72 hours for cyclization), temperature, and catalyst loading. Recent studies also highlight sulfamic acid-functionalized magnetic nanoparticles (SA-MNPs) as reusable catalysts for acetalization, improving yields up to 95% under mild conditions .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, -NMR can identify hyperconjugation effects stabilizing conformers, as observed in 2-phenyl-1,3-dioxolane derivatives . Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used for purity assessment. Physical properties like melting point (75–77°C for analogous brominated dioxolanes) and refractive index (1.544) should align with literature data .

Advanced Research Questions

Q. How does the conformational flexibility of 2-phenyl-1,3-dioxolane derivatives influence their reactivity in sp³ C–O bond cleavage reactions?

- Methodological Answer : Conformational flexibility is essential for sp³ C–O bond activation. DFT studies show that rigid six-membered dioxanes or five-membered dioxolanes without substituents (e.g., 2-phenyl-1,3-dioxolane) resist cleavage due to restricted rotation, while derivatives with bulky groups (e.g., bromomethyl) enable bond activation via strain release. Experimental parameters like solvent polarity (e.g., acetonitrile vs. DCM) and transition-metal catalysts (e.g., Pd or Ni complexes) have been explored to enhance reactivity, though yields remain low (<10% in some cases) .

Q. What computational methods (e.g., DFT) have been employed to study the electronic and structural properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level has been used to model hyperconjugation and electron transfer effects. For example, calculations on 2-phenyl-1,3-dioxolane show that the equatorial conformer is stabilized by 2.1 kcal/mol compared to the axial form due to hyperconjugation. These models align with experimental -NMR data, where chemical shifts correlate with predicted electron density distributions .

Q. How can researchers systematically analyze discrepancies in sp³ C–O cleavage feasibility for 2-phenyl-1,3-dioxolane derivatives under varying conditions?

- Methodological Answer : Contradictory results (e.g., successful cleavage in ref. 9 vs. failures in ref. 14) may arise from substrate substituents or reaction conditions. A systematic approach includes:

- Substrate Modification : Introducing electron-withdrawing groups (e.g., bromomethyl) to increase ring strain.

- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd, Ni) or Lewis acids (e.g., AlCl₃).

- DFT Validation : Comparing activation energies of different conformers to identify reactive pathways .

Q. What strategies control stereochemical outcomes in brominated dioxolane derivatives during synthesis?

- Methodological Answer : Stereoselectivity can be influenced by:

- Chiral Catalysts : Using enantiopure acids (e.g., (R)- or (S)-camphorsulfonic acid) to induce asymmetry during acetal formation.

- Protecting Groups : Ethylene glycol or dithiols can lock specific conformations, as seen in the synthesis of 6-methyl-6-benzoylfulvene derivatives .

- Computational Guidance : Pre-screening reaction pathways via DFT to predict steric and electronic effects on stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.